2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a chlorophenyl group and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl group and the dimethylaminoethyl side chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 2-(3-chlorophenyl)-N-[2-(diethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific structural features, which confer distinct chemical and biological properties. For example, the presence of the chlorophenyl group can enhance its binding affinity to certain targets, while the dimethylaminoethyl side chain can influence its solubility and pharmacokinetic profile.
Properties
Molecular Formula |
C18H22ClN5 |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H22ClN5/c1-12-10-16(20-8-9-23(3)4)24-18(21-12)13(2)17(22-24)14-6-5-7-15(19)11-14/h5-7,10-11,20H,8-9H2,1-4H3 |
InChI Key |
GSMUPDPSNDIPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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